4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-7-8-14(23-2)13(9-10)20-15(22)11-5-3-4-6-12(11)21-16(20)18-19-17(21)24/h3-9H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLXRSKIZVQKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Thiourea Intermediate Formation
The synthesis universally begins with methyl anthranilate (1), which undergoes thiophosgene-mediated conversion to 2-thioisocyanatoquinazolin-4-one (2). This intermediate reacts with substituted amines to form 3-substituted-2-sulfanylquinazolin-4-ones. For the target compound, methylamine or benzylamine derivatives are employed to introduce the sulfanyl group at position 1. Critical parameters include:
Hydrazine Substitution and Cyclocondensation
The 2-sulfanyl group in intermediate 3 undergoes nucleophilic displacement with hydrazine hydrate (80% excess) in ethanol at 70°C for 12 hours, yielding 2-hydrazinoquinazolin-4-one (4). Subsequent condensation with 2-methoxy-5-methylbenzaldehyde (5) in methanol containing acetic acid (5 mol%) produces hydrazone 6. Oxidative cyclization using FeCl₃ in ethanol at 80°C for 4 hours furnishes the triazoloquinazolinone core (7).
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 + thiophosgene | Toluene | 110 | 6 | 78 |
| 2 | 3 + hydrazine | Ethanol | 70 | 12 | 86 |
| 3 | 4 + 5 | Methanol | 65 | 8 | 68 |
| 4 | 6 + FeCl₃ | Ethanol | 80 | 4 | 74 |
Optimization of Cyclization Conditions
Large-Scale Production Adaptations
Patent EP3752507A1 discloses a pilot-scale protocol adaptable for this compound:
- Reactor setup : 30 L glass-jacketed reactor with nitrogen purge.
- Reagents :
- Dimethylsulfoxide (2700 mL)
- Cesium carbonate (1.55 equiv)
- Copper(I) iodide (0.15 equiv)
- Temperature profile :
- Workup : Toluene dissolution followed by HCl precipitation (4 M in dioxane).
Table 2: Pilot-Scale Reaction Metrics
| Parameter | Value |
|---|---|
| Batch size | 3.7 mol |
| Purity (HPLC) | 96% |
| Residual metals (Pd/Cu/Zn) | <10 ppm |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
| Compound Name | Substituents (Position) | Biological Activity | Potency/Notes | References |
|---|---|---|---|---|
| Target Compound | 4-(2-methoxy-5-methylphenyl), 1-SH | Under investigation | Higher lipophilicity due to methoxy/methyl groups | [19] |
| 4-(3-Ethylphenyl)-1-methyl-4H-triazoloquinazolin-5-one | 4-(3-ethylphenyl), 1-CH3 | H1-antihistaminic | 74.6% protection (vs. 71% for chlorpheniramine) | [10] |
| 4-(4-Methoxyphenyl)-1-SH-triazoloquinazolin-5-one | 4-(4-methoxyphenyl), 1-SH | Not specified | Lower molecular weight (324.36 g/mol) | [11] |
| 5-(p-Fluorophenyl)-4,5-dihydrotriazoloquinoline | Triazole fused to quinoline (no ketone) | Anticonvulsant | ED50 = 22.0–27.4 mg/kg (MES/scPTZ tests) | [14] |
| 1-(4-Fluorobenzyl)-SH-4-(3-methoxyphenyl)-triazoloquinazolin-5-one | 4-(3-methoxyphenyl), 1-(4-F-benzyl)-SH | Not specified | Higher molecular weight (446.5 g/mol) | [19] |
Key Observations:
Substituent Effects on H1-Antihistaminic Activity :
- The 1-sulfanyl group in the target compound may reduce sedation compared to 1-alkyl/aryl substitutions (e.g., 1-CH3 in [10]), which showed 10% sedation vs. 30% for chlorpheniramine .
- Bulkier substituents at position 4 (e.g., 3-ethylphenyl in [10]) enhance histamine receptor binding, while electron-donating groups (e.g., methoxy in the target compound) improve metabolic stability .
Anticonvulsant Activity: Triazoloquinazolines with a ketone group (e.g., the target compound) show divergent activity compared to non-ketone triazoloquinolines.
Regioselectivity and Reactivity: The sulfanyl group at position 1 undergoes regioselective S-alkylation or S-acylation, as seen in model compound 4-methyl-1-thioxo-triazoloquinazolinone, enabling derivatization for optimized pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Sulfanyl (-SH) groups are prone to oxidation, but the methoxy group may mitigate this via steric hindrance, as observed in similar triazoloquinazolines .
Biological Activity
The compound 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS Number: 757221-87-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors. The general approach includes the formation of the triazole and quinazoline rings through cyclization reactions, followed by the introduction of the sulfanyl and methoxy groups. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antiproliferative Activity: Studies have shown that compounds with similar structures exhibit moderate to high antiproliferative effects against various cancer cell lines. Specifically, derivatives with a 2-methoxyphenyl substitution have been noted for their effectiveness in inhibiting cell growth in the low micromolar range .
- Kinase Inhibition: The compound has demonstrated significant binding affinity to several kinases, which are critical targets in cancer therapy. Notably, it stabilizes kinases with comparable efficacy to established inhibitors like Staurosporine .
- Antimicrobial Properties: Preliminary evaluations suggest potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure's specific functional groups may play a role in enhancing this activity .
Table 1: Biological Activity Data
Case Studies
- Anticancer Activity Assessment: A study evaluated the antiproliferative effects of various quinazoline derivatives, including our compound, against multiple cancer cell lines. Results indicated that compounds with a methoxy group exhibited enhanced activity compared to their hydroxy analogs, suggesting that electronic properties significantly influence biological efficacy .
- Kinase Binding Studies: In vitro assays demonstrated that the compound effectively binds to several kinases involved in cancer progression. The ΔTm values observed were indicative of strong interactions, comparable to known kinase inhibitors .
- Antimicrobial Testing: The antimicrobial properties were assessed using disk diffusion methods against common pathogens. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The biological activity of 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is hypothesized to involve:
- Enzyme Inhibition: The compound likely interacts with key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: It may modulate receptor activities by binding to specific sites on kinases or other proteins involved in signaling cascades.
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?
- The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclocondensation : Formation of the triazoloquinazoline core using precursors like 2-hydrazinobenzoic acid and sulfur-containing reagents under reflux conditions in ethanol or methanol .
- Functionalization : Introduction of the 2-methoxy-5-methylphenyl group via nucleophilic substitution or coupling reactions, often requiring catalysts such as triethylamine .
- Purification : Recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) to achieve ≥95% purity .
- Critical parameters include reaction temperature (often 60–100°C), solvent polarity, and stoichiometric ratios to minimize by-products .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic Methods :
- NMR : and NMR identify proton environments and carbon hybridization states, particularly distinguishing the sulfanyl (-SH) and methoxy (-OCH) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers at –20°C to prevent oxidation of the sulfanyl group .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy. Avoid heat sources to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-functionalized triazoloquinazoline core?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
- Catalyst Optimization : Triethylamine or pyridine accelerates cyclization steps, reducing reaction times by 20–30% .
- By-Product Mitigation : Monitor reactions via TLC/HPLC to isolate intermediates (e.g., unreacted hydrazine derivatives) early .
Q. What computational methods validate the electronic properties of this compound?
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) to correlate with redox activity, particularly for the sulfanyl and methoxy substituents .
- Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding between the triazolo ring and active-site residues .
Q. How do structural modifications (e.g., oxidation of sulfanyl to sulfonyl) alter bioactivity?
- Case Study : Oxidation with HO in glacial acetic acid converts -SH to -SO-, increasing hydrophilicity and altering binding affinity to targets like cyclooxygenase-2 .
- Data Contradictions : Some derivatives show reduced potency post-oxidation, necessitating comparative SAR studies using IC assays .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported biological activity data?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize results .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers due to impurities or assay conditions .
Q. What strategies improve reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
